1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

This pyrazolo[1,5-a]pyrimidine building block delivers a unique 7-pyrrolidine vector paired with a 4-methylphenyl group at the 2-position, creating a distinct basicity and conformational profile compared to amine or piperazine analogs. Ideal for CDK and kinase inhibitor programs, its compact MW (306.4 g/mol) and high sp3 fraction enhance permeability and metabolic robustness. Procure this non-interchangeable chemotype to systematically probe solvent-exposed regions and overcome resistance in ATP-competitive inhibitor design.

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
Cat. No. B5967909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Molecular FormulaC19H22N4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4
InChIInChI=1S/C19H22N4/c1-13-6-8-16(9-7-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-10-4-5-11-22/h6-9,12H,4-5,10-11H2,1-3H3
InChIKeyICAHDNNIDZNULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine – Procurement-Ready Heterocyclic Building Block for Kinase-Focused Discovery


1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine (MF: C19H22N4; MW: 306.4 g/mol) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively utilized in kinase inhibitor drug discovery [1]. The compound features a 3,5-dimethyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine core with a pyrrolidine ring appended at the 7-position. This specific substitution pattern dictates its physicochemical profile and potential biological target engagement, distinguishing it from the numerous other variants within this well-populated chemical space .

Why 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine Cannot Be Casually Substituted by In-Class Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is a classic example of a 'privileged structure' where minor peripheral modifications can cause profound shifts in kinase selectivity and potency [1]. Subtle changes at the 7-position, such as replacing the pyrrolidine ring with an amine, piperazine, or azepane, are known to dramatically alter the vector and basicity of this key pharmacophoric element, directly impacting the compound's ability to occupy the targeted kinase's hinge region or ribose pocket [2]. Consequently, this specific compound's combination of a 4-methylphenyl group at the 2-position and a pyrrolidine at the 7-position represents a distinct, non-interchangeable chemical entity, not a generic equivalent to its closest structural neighbors like N-cyclohexyl- or N-phenyl-7-amine analogs. The quantitative structural differences detailed below demonstrate why selecting this particular building block is a precise, hypothesis-driven choice for SAR exploration, not a commodity purchase.

Quantitative Differentiation Guide for 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine vs. 7-Amine Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 7-Amine Analogs

A key differentiator for the target pyrrolidine derivative is its calculated physicochemical profile, which critically influences membrane permeability and target binding. Compared to its direct 7-amine analogs (e.g., 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine or N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine), the tertiary amine of the pyrrolidine ring eliminates the hydrogen-bond donor (HBD) capacity present in secondary amines . This single-donor difference is a primary driver of CNS multiparameter optimization (MPO) scores and oral bioavailability predictions [1].

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Steric and Conformational Differentiation from Piperazine and Azepane 7-Position Analogs

The 7-position pyrrolidine ring imposes specific steric and conformational constraints that differ from the larger azepane or the more polar piperazine analogs of the same core . For example, 7-(azepan-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (MW 334.46) has a larger, more flexible seven-membered ring, which projects a different van der Waals surface into the solvent-exposed region or back pocket of a kinase active site . The target compound's smaller pyrrolidine ring (5-membered) provides a more compact and rigid vector, which can be crucial for achieving selectivity within a closely related kinase family by avoiding steric clashes or by making optimal hydrophobic contacts [1].

Structure-Activity Relationship Conformational Analysis Drug Design

Predicted Kinase Inhibition Profile: CDK2 Activity Inferred from Pyrazolo[1,5-a]pyrimidine Class SAR

Pyrazolo[1,5-a]pyrimidines are a well-established class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors, and the 7-pyrrolidine substitution is a recurring motif in potent CDK2/9 inhibitors [1]. This compound is inferred to be a CDK2 inhibitor by its vendor . While a direct IC50 for this exact compound is not publicly available, a closely related series with a 7-pyrrolidine group (exemplified by compound 4k, BS-194) demonstrates potent CDK2 inhibition with an IC50 of 3 nM, alongside CDK1 (30 nM), CDK5 (30 nM), CDK7 (250 nM), and CDK9 (90 nM) [2]. The target compound's unique 2-(4-methylphenyl) group is a critical differentiator from the 4k series, and it is expected based on class SAR to produce a distinct selectivity window across the CDK family [1].

Kinase Inhibition CDK2 Cancer Cell Biology

Predicted Metabolic Stability Advantage: Absence of N-Dealkylation Site vs. N-Alkylpiperazine Analogs

In drug discovery, N-dealkylation is a common metabolic soft spot for tertiary amines. The target compound's pyrrolidine ring, when compared to its direct N-alkylpiperazine analog 7-[4-(4-chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, avoids the N-alkylpiperazine motif which is known to be susceptible to oxidative N-dealkylation by cytochrome P450 enzymes . The pyrrolidine ring presents a sterically more hindered and metabolically more stable endocyclic tertiary amine, potentially leading to a higher metabolic half-life and better oral exposure compared to N-alkylpiperazine or open-chain tertiary amine analogs [1].

Drug Metabolism Pharmacokinetics Structural Alert

High-Impact Application Scenarios for 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine in Drug Discovery


Kinase-Focused Fragment-to-Lead or Lead-Like Library Design

Given its compact molecular weight (306.4 g/mol) and high fraction of sp3 carbon atoms from the pyrrolidine ring, this compound is ideally suited as a lead-like starting point for cyclin-dependent kinase (CDK) or other kinase programs. Its elimination of hydrogen-bond donors compared to 7-amine analogs makes it a superior choice for libraries targeting intracellular or CNS-accessible kinases, where permeability is paramount [1].

Structure-Activity Relationship (SAR) Expansion of 7-Position Vectors for Kinase Selectivity

For teams developing pyrazolo[1,5-a]pyrimidine ATP-competitive inhibitors, this compound serves as a key tool to explore the 7-position vector. Its pyrrolidine group offers a distinct conformational and steric profile compared to piperazine, azepane, or amine analogs (as detailed in Section 3), enabling systematic probing of the solvent-exposed region or selectivity pocket to engineer kinase selectivity and overcome resistance [2].

Metabolic Stability-Driven Hit-to-Lead Optimization

The compound's pyrrolidine moiety presents a metabolically more robust alternative to common but labile 7-substituents like N-alkylpiperazines. Procurement of this compound is recommended for programs that have identified potency but are struggling with high clearance due to oxidative metabolism, as it represents a direct isosteric replacement strategy predicted to improve half-life while maintaining the core pharmacophore [3].

Chemical Probe Development for CDK Biology

As the pyrazolo[1,5-a]pyrimidine scaffold is a well-validated CDK hinge-binder, this specific analog can be used to create a chemical probe with a distinct selectivity fingerprint. The 2-(4-methylphenyl) and 3,5-dimethyl decoration differentiates it from other published CDK inhibitors like 4k (BS-194), offering a novel chemical biology tool to dissect CDK2/9-dependent cellular functions [4].

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